molecular formula C5H11Br2N B2988665 3-(Bromomethyl)-1-methylazetidine hydrobromide CAS No. 2418695-92-6

3-(Bromomethyl)-1-methylazetidine hydrobromide

Cat. No.: B2988665
CAS No.: 2418695-92-6
M. Wt: 244.958
InChI Key: PDWZMEZIWPFSHG-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-methylazetidine hydrobromide is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1-methylazetidine hydrobromide typically involves the bromination of 1-methylazetidine. One common method is the reaction of 1-methylazetidine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride (CCl4). The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative.

Industrial Production Methods

For large-scale industrial production, the process may be optimized to ensure higher yields and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1-methylazetidine hydrobromide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding azetidine N-oxides.

    Reduction: Reduction of the bromomethyl group can lead to the formation of 1-methylazetidine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azetidine derivatives with various functional groups.

    Oxidation: Azetidine N-oxides.

    Reduction: 1-Methylazetidine.

Scientific Research Applications

3-(Bromomethyl)-1-methylazetidine hydrobromide has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive molecules.

    Materials Science: It is utilized in the preparation of polymers and other materials with specific properties.

    Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-methylazetidine hydrobromide depends on its application. In medicinal chemistry, it may act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the modification of nucleic acids. The specific molecular targets and pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)pyridine hydrobromide: Similar in structure but contains a pyridine ring instead of an azetidine ring.

    3-(Bromomethyl)-5-methylpyridine hydrobromide: Contains an additional methyl group on the pyridine ring.

    1-Bromo-3-methylazetidine: Lacks the hydrobromide salt form.

Uniqueness

3-(Bromomethyl)-1-methylazetidine hydrobromide is unique due to its azetidine ring, which imparts different chemical reactivity and biological activity compared to pyridine derivatives. The presence of the bromomethyl group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

3-(bromomethyl)-1-methylazetidine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN.BrH/c1-7-3-5(2-6)4-7;/h5H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWZMEZIWPFSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)CBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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